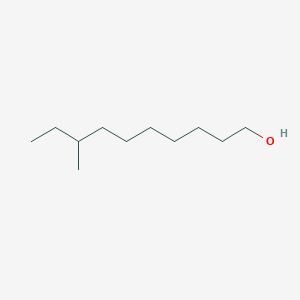
8-Methyldecan-1-OL
Descripción general
Descripción
8-Methyldecan-1-OL, also known as 8-methyldecanol, is a fatty alcohol with the molecular formula C11H24O. It is a primary alcohol where a methyl group is attached to the eighth carbon of the decanol chain. This compound is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 8-Methyldecan-1-OL typically involves the protection of hydroxyl groups, formation of Grignard reagents, and subsequent reactions with alkyl halides. One common method starts with 6-chloro-1-hexanol, which reacts with dihydropyran under the catalysis of p-toluenesulfonic acid to protect the hydroxyl group. The resulting compound then reacts with magnesium chips to form a Grignard reagent, which further reacts with 1-bromo-2-methyl-butane under the catalysis of cuprous bromide to yield 8-methyl-decyl tetrahydropyrane ether. Finally, the protection is removed under acidic conditions to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process uses common reagents, has low cost, mild reaction conditions, and high yield, making it suitable for large-scale industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyldecan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve hydrogenation processes.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions include 8-methyldecanal (from oxidation) and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-Methyldecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 8-Methyldecan-1-OL involves its interaction with biological membranes and enzymes. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparación Con Compuestos Similares
9-Methyldecan-1-OL: A fatty alcohol with a methyl group at the ninth carbon.
2-Methyldecan-1-OL: A similar compound with the methyl group at the second carbon.
Comparison: 8-Methyldecan-1-OL is unique due to the position of the methyl group, which influences its physical and chemical properties. Compared to 9-Methyldecan-1-OL, it has different boiling points and reactivity due to the position of the methyl group. Similarly, 2-Methyldecan-1-OL has distinct properties due to the different position of the methyl group .
Propiedades
IUPAC Name |
8-methyldecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-11(2)9-7-5-4-6-8-10-12/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBPZDSJYVVIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626150 | |
| Record name | 8-Methyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106593-58-2 | |
| Record name | 8-Methyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8A-hydroxy-5-methoxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)ethanone](/img/structure/B10735.png)
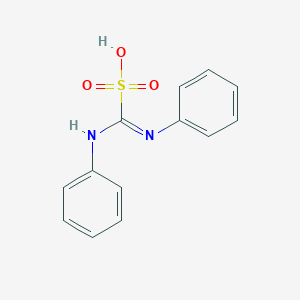
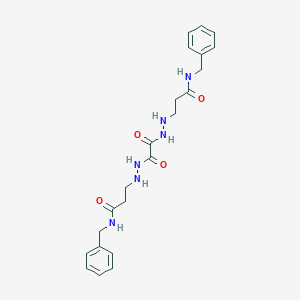
![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)
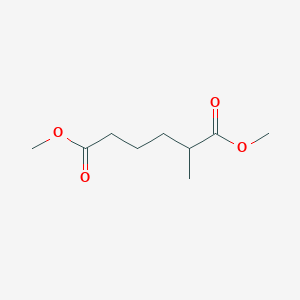
![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
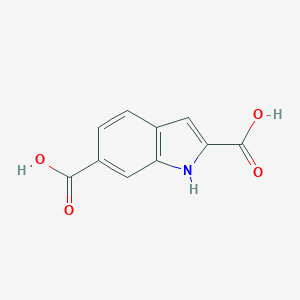
![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)


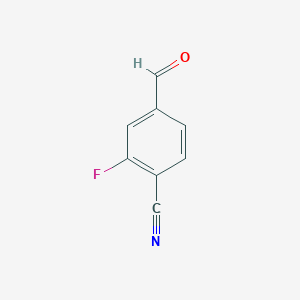

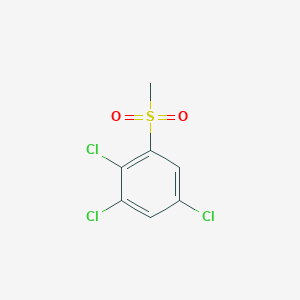
![6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene](/img/structure/B10762.png)
